molecular formula C20H19BFNO2 B1531415 (3-(Dibenzylamino)-4-fluorophenyl)boronic acid CAS No. 1704069-71-5

(3-(Dibenzylamino)-4-fluorophenyl)boronic acid

Cat. No.: B1531415
CAS No.: 1704069-71-5
M. Wt: 335.2 g/mol
InChI Key: XSYMCAKSVAPETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Dibenzylamino)-4-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C20H19BFNO2 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Sensor Development

Boronic acid derivatives are used in developing sensors for detecting sugars and other saccharides. The binding mechanism between boronic acids and diols underpins the design of sensors that can detect glucose levels in bodily fluids, an application critical for diabetes management. This sensing ability is enhanced by the fluorophenyl groups, which can alter the electron density and improve binding affinity (Sasmita Das et al., 2003).

Material Science

In materials science, boronic acid-functionalized nanoparticles have been explored for their potential in creating responsive systems. For instance, boronic acid-carrying nanoparticles can be used for the selective visual detection of fructose and other saccharides, showcasing their utility in developing smart materials and coatings that respond to environmental changes (C. Cannizzo et al., 2005).

Fluorescence Probes

Fluorophores containing boronic acid groups have been investigated for their spectral properties, particularly in the development of fluorescence probes for saccharides. The interaction between boronic acids and saccharides can lead to significant shifts in emission spectra, enabling the use of these compounds in bioimaging and as molecular probes for detecting glucose and other important biomolecules (Nicolas Dicesare, J. Lakowicz, 2001).

Mechanism of Action

Target of Action

The primary target of (3-(Dibenzylamino)-4-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The boronic acid compound plays a crucial role in this reaction due to its stability, readiness of preparation, and environmentally benign nature .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This process is part of the overall reaction mechanism that also involves oxidative addition .

Biochemical Pathways

The this compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the formation of new organic compounds through carbon–carbon bond formation .

Pharmacokinetics

Boronic acids in general are known for their stability and readiness of preparation . These properties suggest that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, contributing to its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions . Therefore, the efficacy and stability of this compound are likely to be high under these conditions .

Safety and Hazards

The safety and hazards associated with a specific boronic acid will depend on its particular structure. In general, boronic acids should be handled with care, as they can cause skin and eye irritation, and may have other health effects .

Properties

IUPAC Name

[3-(dibenzylamino)-4-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BFNO2/c22-19-12-11-18(21(24)25)13-20(19)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13,24-25H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYMCAKSVAPETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)N(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101183606
Record name Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-71-5
Record name Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[bis(phenylmethyl)amino]-4-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101183606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(Dibenzylamino)-4-fluorophenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-(Dibenzylamino)-4-fluorophenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-(Dibenzylamino)-4-fluorophenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-(Dibenzylamino)-4-fluorophenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-(Dibenzylamino)-4-fluorophenyl)boronic acid
Reactant of Route 6
(3-(Dibenzylamino)-4-fluorophenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.